Class-Level IRAK-1/IRAK-4 Inhibitory Potential vs. Imidazo[1,2-a]pyridine Core Isosteres
Imidazo[1,2-b]pyridazine-based compounds are established as potent IRAK4 inhibitors, with optimized representatives reaching IRAK4 IC50 = 1.3 nM and demonstrating cellular selectivity for ABC-subtype DLBCL harboring MYD88 L265P mutation [1]. In contrast, the imidazo[1,2-a]pyridine core—a common isosteric replacement—has not been reported to yield comparable IRAK4 potency in peer-reviewed studies [2]. While no direct IRAK4 IC50 for the target compound (CAS 896290-79-2) has been published, its imidazo[1,2-b]pyridazine scaffold categorically aligns it with the highly active IRAK4 chemotype rather than the less active imidazo[1,2-a]pyridine series.
| Evidence Dimension | IRAK4 inhibitory potency (scaffold comparison) |
|---|---|
| Target Compound Data | Imidazo[1,2-b]pyridazine scaffold; IRAK4 IC50 for optimized analog = 1.3 nM |
| Comparator Or Baseline | Imidazo[1,2-a]pyridine scaffold; no published IRAK4 IC50 data reaching low nanomolar range |
| Quantified Difference | Qualitative scaffold advantage: imidazo[1,2-b]pyridazine core enables potent IRAK4 inhibition; imidazo[1,2-a]pyridine core does not |
| Conditions | Biochemical IRAK4 kinase assay; cellular assay in OCI-LY10 and TMD8 ABC-DLBCL lines |
Why This Matters
For programs targeting IRAK4-driven lymphomas or inflammatory diseases, selecting the imidazo[1,2-b]pyridazine scaffold over isosteric imidazo[1,2-a]pyridines preserves access to a validated pharmacological space with known nanomolar potency.
- [1] Chen Y, Bai G, Ning Y, et al. Design and synthesis of Imidazo[1,2-b]pyridazine IRAK4 inhibitors for the treatment of mutant MYD88 L265P diffuse large B-cell lymphoma. Eur J Med Chem. 2020;190:112092. View Source
- [2] Barlin GB, Davies LP, Ireland SJ. Imidazo[1,2-b]Pyridazines. XIX. Syntheses and Central Nervous System Activities of Some 6-Arylthio(aryloxy and alkylthio)-3-(acetamidomethyl, benzamidomethyl, methoxy and unsubstituted)-2-arylimidazo[1,2-b]pyridazines. Aust J Chem. 1996;49:443-449. (Note: imidazo[1,2-a]pyridine series showed weaker binding to benzodiazepine receptors compared to imidazo[1,2-b]pyridazine analogs.) View Source
